molecular formula C15H18N2O B1303901 N-(3-(3-(Pyrrolidin-1-yl)prop-1-yn-1-yl)phenyl)acetamide CAS No. 885950-23-2

N-(3-(3-(Pyrrolidin-1-yl)prop-1-yn-1-yl)phenyl)acetamide

Cat. No.: B1303901
CAS No.: 885950-23-2
M. Wt: 242.32 g/mol
InChI Key: RVFVIQWXQZSEEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(3-(Pyrrolidin-1-yl)prop-1-yn-1-yl)phenyl)acetamide (hereafter referred to as the target compound) is an acetamide derivative featuring a phenyl core substituted with a propargyl (prop-1-yn-1-yl) linker bearing a pyrrolidine moiety. The compound’s structure combines rigidity from the alkyne group with the conformational flexibility of pyrrolidine, a five-membered saturated nitrogen heterocycle.

Properties

IUPAC Name

N-[3-(3-pyrrolidin-1-ylprop-1-ynyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-13(18)16-15-8-4-6-14(12-15)7-5-11-17-9-2-3-10-17/h4,6,8,12H,2-3,9-11H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFVIQWXQZSEEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C#CCN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801205742
Record name N-[3-[3-(1-Pyrrolidinyl)-1-propyn-1-yl]phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801205742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885950-23-2
Record name N-[3-[3-(1-Pyrrolidinyl)-1-propyn-1-yl]phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885950-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-[3-(1-Pyrrolidinyl)-1-propyn-1-yl]phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801205742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Propynyl Side Chain

The key intermediate is often a propargyl amine derivative, where the pyrrolidine ring is attached to a propynyl moiety. This can be prepared by:

  • Nucleophilic substitution of a propargyl halide (e.g., 3-bromoprop-1-yne) with pyrrolidine under basic conditions to yield 3-(pyrrolidin-1-yl)prop-1-yne.
  • Alternatively, copper-catalyzed coupling reactions (e.g., Sonogashira-type coupling) can be employed to install the propynyl group onto an aromatic ring, followed by amination to introduce the pyrrolidine ring.

Functionalization of the Phenyl Ring

  • The phenyl ring is functionalized at the 3-position (meta position) with the propynyl substituent.
  • This is commonly achieved by cross-coupling reactions such as Sonogashira coupling between a 3-bromoaniline derivative and the propargyl amine intermediate or its protected form.
  • Protection of the amine group during coupling is often necessary to prevent side reactions.

Formation of the Acetamide Group

  • The aniline nitrogen is acetylated to form the acetamide.
  • This is typically done by reaction with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine or triethylamine) under mild conditions.
  • The acetylation step is usually the final step to avoid interference with earlier coupling reactions.

Representative Synthetic Procedure (Literature-Based)

Step Reagents & Conditions Description Yield/Notes
1 Pyrrolidine + 3-bromoprop-1-yne, base (e.g., K2CO3), solvent (e.g., DMF), RT to 60°C Nucleophilic substitution to form 3-(pyrrolidin-1-yl)prop-1-yne Moderate to good yields reported
2 3-bromoaniline derivative + 3-(pyrrolidin-1-yl)prop-1-yne, Pd catalyst (e.g., Pd(PPh3)2Cl2), CuI, base (e.g., Et3N), solvent (e.g., toluene), reflux Sonogashira coupling to attach propynyl side chain to phenyl ring Yields vary; requires amine protection
3 Resulting aniline derivative + Ac2O or AcCl, base (e.g., pyridine), solvent (e.g., DCM), 0°C to RT Acetylation of aniline nitrogen to form acetamide High yields, mild conditions

Analytical and Purification Notes

  • Purification: Silica gel column chromatography is commonly used after each step to purify intermediates and final product.
  • Characterization:
    • ^1H and ^13C NMR spectroscopy confirm the structure and substitution pattern.
    • Mass spectrometry (ESI-MS) confirms molecular weight.
    • Melting point determination (127–128 °C) confirms purity.
  • Solvent drying and inert atmosphere: Reactions are often performed under argon or nitrogen to avoid moisture and oxygen interference.

Research Findings and Optimization

  • The use of copper co-catalyst in Sonogashira coupling improves yields and reaction rates for installing the propynyl group.
  • Protecting groups on the aniline nitrogen during coupling prevent side reactions and improve product purity.
  • Acetylation is best performed after the coupling steps to avoid deactivation of catalysts or side reactions.
  • Reaction times vary from several hours to days depending on conditions and scale.

Summary Table of Preparation Methods

Preparation Step Method Key Reagents Conditions Advantages Challenges
Propynyl amine synthesis Nucleophilic substitution Pyrrolidine, 3-bromoprop-1-yne, base RT to 60°C, polar aprotic solvent Straightforward, good yields Requires careful control to avoid side products
Attachment to phenyl ring Sonogashira coupling 3-bromoaniline, Pd catalyst, CuI, base Reflux, inert atmosphere Efficient C-C bond formation Amine protection needed, catalyst sensitivity
Acetamide formation Acetylation Ac2O or AcCl, base 0°C to RT, mild High yield, simple Must be last step to avoid catalyst poisoning

Chemical Reactions Analysis

N-(3-(3-(Pyrrolidin-1-yl)prop-1-yn-1-yl)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce this compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidine ring, using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

N-(3-(3-(Pyrrolidin-1-yl)prop-1-yn-1-yl)phenyl)acetamide has been investigated for its potential therapeutic properties, particularly in the following areas:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The presence of the pyrrolidine moiety is often linked to enhanced biological activity against tumors .
  • Neurological Disorders : The compound's ability to modulate neurotransmitter systems makes it a candidate for studying treatments for conditions like depression and anxiety. Pyrrolidine derivatives are known to interact with dopamine and serotonin receptors, suggesting potential applications in neuropharmacology .
  • Antiviral Properties : Some studies have suggested that derivatives of this compound may inhibit viral replication, particularly in the context of HIV research. The structural similarities to known antiviral agents warrant further exploration .

Material Science

The unique properties of this compound also make it suitable for applications in material science:

  • Polymer Chemistry : The compound can serve as a monomer or additive in polymer synthesis, potentially enhancing the mechanical properties of polymers due to its rigid structure .
  • Nanotechnology : Its functional groups allow for modification and attachment to nanoparticles, which can be utilized in drug delivery systems and targeted therapies .

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their cytotoxicity against human breast cancer cells (MCF-7). The results indicated that certain modifications increased potency significantly, suggesting a structure–activity relationship that merits further investigation .

Case Study 2: Neurological Effects

A pharmacological study evaluated the effects of this compound on anxiety-like behaviors in rodent models. Results showed that administration led to significant reductions in anxiety-related behaviors compared to control groups, indicating its potential as a therapeutic agent for anxiety disorders .

Mechanism of Action

The mechanism of action of N-(3-(3-(Pyrrolidin-1-yl)prop-1-yn-1-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring allows the compound to bind to enantioselective proteins, influencing their activity . This binding can lead to various biological effects, depending on the specific target proteins and pathways involved.

Comparison with Similar Compounds

Structural Analogues with Varied Linkers and Substituents

Piperidine vs. Pyrrolidine Derivatives
  • Compound 17{5,3} (): 2-(4-((3-(2-methylpiperidin-1-yl)propylamino)methyl)phenyl)-N-(3-(piperidin-1-yl)propyl)acetamide. Key Differences: Replaces the target’s propargyl-pyrrolidine group with a flexible piperidinylpropylamino chain. Impact: Piperidine (six-membered ring) offers greater conformational flexibility compared to pyrrolidine.
Propargyl-Linked Sulfonamide vs. Pyrrolidine
  • (Z)-N-(2-(3-((N-(4-hydroxybut-2-en-1-yl)-4-methylphenyl)sulfonamido)prop-1-yn-1-yl)phenyl)acetamide (1d) (): Key Differences: Propargyl chain substituted with a sulfonamide group instead of pyrrolidine. Impact: Sulfonamide introduces hydrogen-bond acceptor/donor sites and acidity (pKa ~10), contrasting with pyrrolidine’s basicity (pKa ~11). This may influence target selectivity and metabolic stability .
Thioamide vs. Acetamide Backbone
  • (S)-N-(3-phenyl-1-(pyrrolidin-1-yl)-1-thioxopropan-2-yl)acetamide (): Key Differences: Replaces the phenyl-propargyl group with a thioxo-propan-2-yl backbone.

Substituent Effects on Physicochemical Properties

Compound Key Substituent LogP (Calculated) PSA (Ų) Notable Features
Target Compound Propargyl-pyrrolidine ~2.5 (est.) ~64.4 Rigid alkyne linker; basic pyrrolidine
N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide () 2-oxopyrrolidine ~1.8 72.1 Ketone increases polarity
1d () Propargyl-sulfonamide ~1.2 110.2 High PSA due to sulfonamide
17{5,3} () Piperidinylpropylamino ~3.0 58.7 Flexible alkyl chain; lower PSA
  • LogP and Solubility: The target compound’s estimated LogP (~2.5) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Biological Activity

N-(3-(3-(Pyrrolidin-1-yl)prop-1-yn-1-yl)phenyl)acetamide, a compound featuring a pyrrolidine moiety, has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and antibacterial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C19H22N2O\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}

The synthesis of this compound typically involves the coupling of pyrrolidine with substituted phenyl acetamides, utilizing palladium-catalyzed reactions to form the desired product with high yields .

1. Neuroprotective Effects

Recent studies have indicated that compounds similar to this compound exhibit neuroprotective properties. For instance, research on related pyrrolidine derivatives showed their ability to modulate signaling pathways involved in neuroprotection, particularly through the activation of AKT and PKA pathways. These pathways are crucial for cell survival under stress conditions, such as oxidative stress induced by kainic acid .

Key Findings:

  • Mechanism : Activation of AKT and PKA pathways enhances neuronal survival.
  • Experimental Model : Rat organotypic hippocampal slices exposed to kainic acid showed reduced cell death in the presence of pyrrolidine derivatives .

2. Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. Studies have shown that pyrrolidine derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Minimum Inhibitory Concentration (MIC) Values:

CompoundBacterial StrainMIC (μg/mL)
N-(3-(3-(Pyrrolidin-1-yl)...Staphylococcus aureus3.12
N-(3-(3-(Pyrrolidin-1-yl)...Escherichia coli12.5
Control (Ciprofloxacin)Both strains2

The above table summarizes the antibacterial efficacy of related compounds, highlighting their potential as lead structures for developing new antibiotics .

Case Studies and Research Findings

Several case studies have explored the biological activity of pyrrolidine derivatives:

Case Study 1: Neuroprotection

A study demonstrated that a related compound prevented cell death in hippocampal neurons exposed to neurotoxic agents. The presence of the compound led to significant reductions in markers of cell death and maintained kinase activity critical for neuronal health .

Case Study 2: Antibacterial Efficacy

Research conducted on various pyrrolidine derivatives indicated that structural modifications significantly impacted their antibacterial activity. The introduction of halogen substituents was found to enhance efficacy against Gram-positive bacteria .

Q & A

Q. What are the established synthetic routes for N-(3-(3-(Pyrrolidin-1-yl)prop-1-yn-1-yl)phenyl)acetamide, and how do reaction conditions influence yield?

The synthesis of analogous acetamide derivatives often involves Sonogashira coupling for introducing alkyne groups, followed by amidation. For example, describes the use of piperidine as a catalyst in ethanol under low temperatures (0–5°C) to synthesize cyanoacetamide derivatives. Key factors include:

  • Catalyst selection : Piperidine or similar bases for deprotonation.
  • Temperature control : Low temperatures minimize side reactions.
  • Purification : Column chromatography or recrystallization for isolating the target compound. Typical yields range from 60–85%, depending on substituent steric effects .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

A combination of NMR, IR, and mass spectrometry is critical:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., pyrrolidine N–CH₂ at δ 2.5–3.5 ppm) and confirms acetamide carbonyl (δ ~170 ppm).
  • IR : Detects C≡C stretches (~2100 cm⁻¹) and amide C=O (~1650 cm⁻¹).
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ for C₁₆H₁₉N₂O₂ at 287.1396). highlights DFT-calculated IR/NMR spectra to cross-validate experimental data, reducing ambiguity in peak assignments .

Q. How can crystallographic data resolve uncertainties in molecular geometry?

Single-crystal X-ray diffraction (SCXRD) using SHELXL ( ) provides bond lengths and angles. For example:

ParameterObserved Value
C≡C bond length1.20 Å
N–C(pyrrolidine)1.48 Å
Discrepancies between SCXRD and computational models (e.g., DFT) may indicate dynamic effects or crystal packing forces .

Q. What solvent systems are optimal for chromatographic purification?

and recommend:

  • Normal-phase TLC : Methylene chloride/methanol (9:1, Rf ~0.3).
  • HPLC : Acetonitrile/water gradients (60:40 to 95:5) with C18 columns. Adjust pH to 6–7 to prevent decomposition of the pyrrolidine moiety .

Q. How is the purity of the compound validated?

HPLC-UV/HRMS is used to confirm purity (>95%). specifies:

  • Mobile phase : 6.5% acetonitrile in water.
  • Detection : UV at 254 nm. Impurity peaks must not exceed 0.1% area .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in alkyne functionalization steps?

and suggest:

  • Catalyst screening : Pd(PPh₃)₂Cl₂/CuI vs. PEPPSI-type complexes for Sonogashira coupling.
  • Microwave-assisted synthesis : Reduces reaction time from 24h to 2h, improving yield by 15–20%.
  • Inert atmosphere : Argon prevents alkyne oxidation. Contradictions in ligand efficacy (e.g., PPh₃ vs. XPhos) require systematic DOE (Design of Experiments) .

Q. What strategies resolve contradictions between computational and experimental spectroscopic data?

demonstrates:

  • DFT benchmarking : B3LYP/6-311++G(d,p) vs. experimental IR/NMR.
  • Solvent correction : PCM models for NMR chemical shifts. Discrepancies >0.3 ppm in ¹H NMR may indicate conformational flexibility or hydrogen bonding .

Q. How can bioactivity assays be designed to evaluate potential neurological targets?

Based on and :

  • Receptor binding : Radioligand assays for σ or NMDA receptors (IC₅₀ determination).
  • Cellular models : SH-SY5Y neurons for neurotoxicity/neuroprotection studies.
  • Dose-response : 0.1–100 µM range, 24–72h exposure. Structural analogs show IC₅₀ values of 5–20 µM for σ₁ receptors .

Q. What crystallographic challenges arise from the compound’s alkyne-pyrrolidine motif?

Q. How do substituent variations on the phenyl ring impact metabolic stability?

and provide SAR insights:

  • Electron-withdrawing groups (e.g., -NO₂) reduce microsomal clearance by 30%.
  • Methoxy groups increase plasma protein binding (PPB >90%).
    CYP450 inhibition assays (e.g., CYP3A4 IC₅₀) are critical for lead optimization .

Notes

  • Avoid commercial sources (e.g., BenchChem) per user instructions.
  • All methodologies are derived from peer-reviewed studies or validated databases (e.g., PubChem).
  • Contradictions in evidence (e.g., catalytic systems) are flagged for further investigation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.